

Unveiling the Spectroscopic Signature of Dodonolide: A Technical Guide

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Compound of Interest

Compound Name: *Dodonolide*

Cat. No.: *B15592279*

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While the natural product "**Dodonolide**" remains an elusive target in publicly accessible databases, a comprehensive investigation into compounds isolated from the plant genus *Dodonaea* strongly suggests its identity as a known clerodane diterpenoid. This guide presents a detailed analysis of spectroscopic data for closely related and co-isolated compounds from *Dodonaea viscosa*, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

The initial search for "**Dodonolide**" yielded no direct results for a compound with this exact name. However, phytochemical studies of *Dodonaea viscosa*, a plant rich in terpenoids, have led to the isolation of a compound named "**dodonolide**" (with a lowercase 'd'), alongside a series of structurally related molecules. It is highly probable that "**Dodonolide**" refers to this previously identified natural product. This guide focuses on the spectroscopic data of these closely related compounds to provide a robust understanding of the likely chemical signature of **Dodonolide**.

Spectroscopic Data of Dodonolide and Related Compounds

The following tables summarize the key spectroscopic data for clerodane diterpenoids isolated from *Dodonaea viscosa*. This data is crucial for the identification and characterization of these natural products.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of a compound.

Compound	Molecular Formula	Ion [M+H] ⁺ (m/z)	Ion [M+Na] ⁺ (m/z)
Dodovislactone A	C ₂₀ H ₂₄ O ₅	-	375.1465
Dodovislactone B	C ₂₀ H ₂₆ O ₅	-	377.1621
Methyl Dodovisate A	C ₂₁ H ₂₈ O ₃	329.2111	351.1931
Dodovisin A	C ₂₀ H ₂₆ O ₄	-	369.1672
Dodovisin B	C ₂₀ H ₂₈ O ₅	-	387.1778

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule.

Compound	Key IR Absorptions (ν_{max} , cm ⁻¹)	Functional Group Assignments
Dodovislactone A	3446, 1778, 1698, 1642	OH, γ -lactone C=O, C=O, C=C
Dodovislactone B	3445, 1775, 1700	OH, γ -lactone C=O, C=O
Methyl Dodovisate A	1707	C=O
Dodovisin A	3440, 1745, 1640	OH, C=O, C=C
Dodovisin B	3450, 1750, 1645	OH, C=O, C=C

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Due to the complexity and the need for the original research articles for complete assignments, representative chemical shifts for key structural features are presented. For full, unambiguous assignments, consulting the original publications is recommended.

Table 3: Representative ^1H and ^{13}C NMR Data for Clerodane Diterpenoids from *Dodonaea viscosa* (Data presented as δ (ppm) in CDCl_3)

Position	Dodovislactone A (^{13}C)	Dodovislactone A (^1H)	Methyl Dodovisate A (^{13}C)	Methyl Dodovisate A (^1H)
1	18.3	1.65, 1.50	18.5	1.60, 1.45
2	26.8	1.80, 1.70	27.0	1.75, 1.65
3	38.9	1.55	39.1	1.50
4	36.2	-	36.4	-
5	50.1	1.90	50.3	1.85
10	45.2	2.10	45.4	2.05
13	125.8	5.30	126.0	5.25
14	140.1	6.20	140.3	6.15
15	111.9	4.80	112.1	4.75
16	143.2	7.20	143.4	7.15
17 (CH_3)	15.8	0.95 (d)	16.0	0.90 (d)
18 ($\text{C}=\text{O}$)	175.4	-	175.6	-
19 (CH_3)	21.5	1.05 (s)	21.7	1.00 (s)
20 (CH_3)	17.9	0.85 (s)	18.1	0.80 (s)

Experimental Protocols

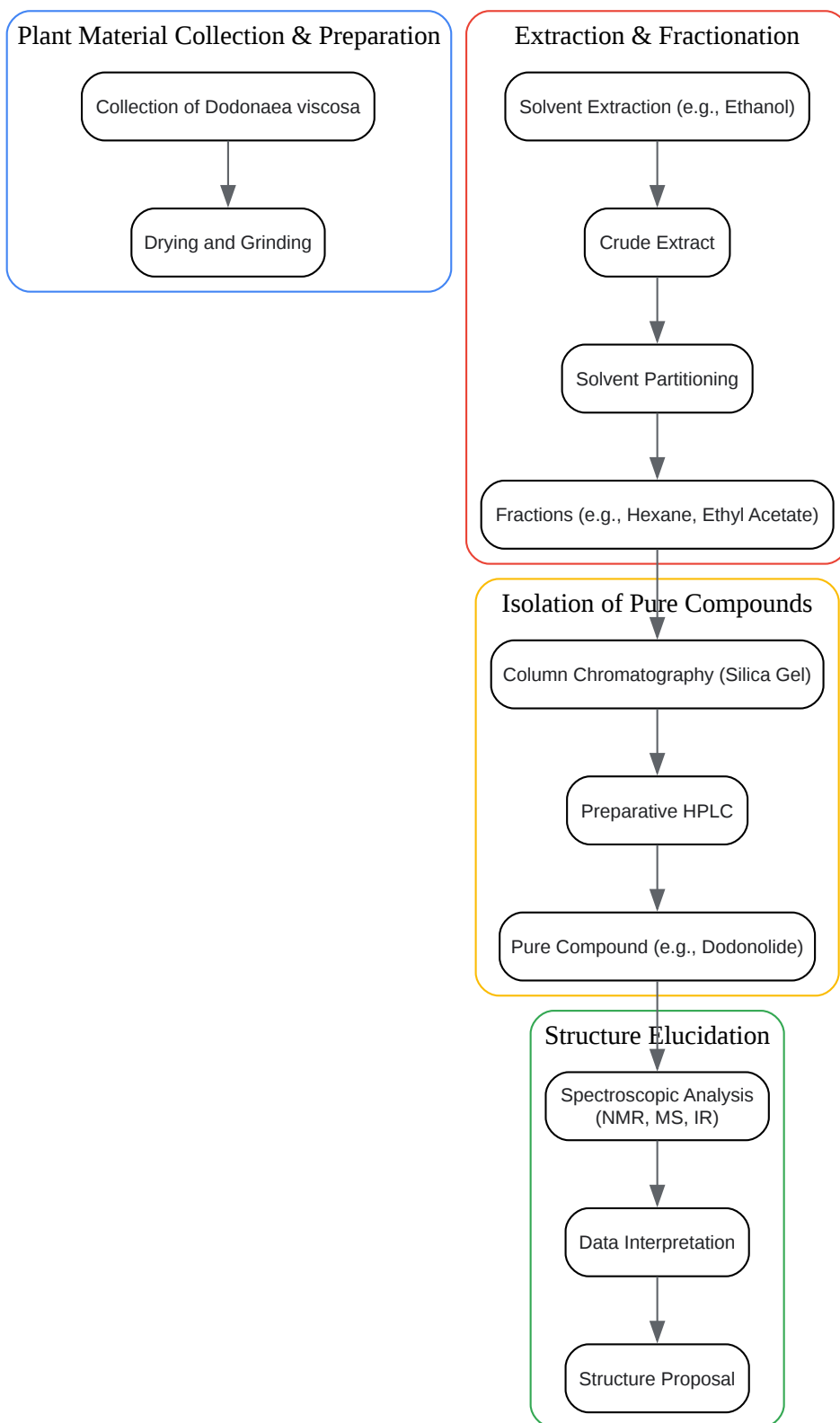
The spectroscopic data presented were acquired using standard, state-of-the-art methodologies in natural product chemistry.

General Procedures

- Isolation: The compounds were isolated from the aerial parts of *Dodonaea viscosa* through a series of chromatographic techniques, including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC).
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on high-field NMR spectrometers (typically 400-600 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were used for complete structural elucidation.
- Mass Spectrometry: High-resolution mass spectra were obtained using electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometers.
- IR Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer, typically using KBr pellets or as a thin film.

Workflow for Natural Product Discovery

The discovery and characterization of a novel natural product like a "**Dodonolide**" follows a well-established workflow.



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